N-([4-(Tert-butyl)phenyl]sulfonyl)phenylalanine
CAS No.:
Cat. No.: VC16650955
Molecular Formula: C19H23NO4S
Molecular Weight: 361.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H23NO4S |
|---|---|
| Molecular Weight | 361.5 g/mol |
| IUPAC Name | (2S)-2-[(4-tert-butylphenyl)sulfonylamino]-3-phenylpropanoic acid |
| Standard InChI | InChI=1S/C19H23NO4S/c1-19(2,3)15-9-11-16(12-10-15)25(23,24)20-17(18(21)22)13-14-7-5-4-6-8-14/h4-12,17,20H,13H2,1-3H3,(H,21,22)/t17-/m0/s1 |
| Standard InChI Key | AJHUCLCRIWTQMB-KRWDZBQOSA-N |
| Isomeric SMILES | CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O |
| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-([4-(Tert-butyl)phenyl]sulfonyl)phenylalanine (C₁₉H₂₃NO₄S) features a phenylalanine core modified at the amino group by a sulfonyl linker bonded to a 4-tert-butylphenyl moiety . The tert-butyl group introduces steric bulk and hydrophobic character, which significantly alters solubility and interaction with biological targets compared to unmodified phenylalanine.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₂₃NO₄S | |
| Molecular Weight | 361.5 g/mol | |
| CAS Number | Not explicitly provided | |
| Hydrophobicity (LogP) | Estimated 2.1–3.4 | (analog) |
| Solubility | Low in water, high in DMSO |
The compound’s chiral center at the phenylalanine α-carbon dictates its stereochemical configuration, which is critical for biological activity . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm the structure, with characteristic peaks for the sulfonyl group (δ ~110–130 ppm in ¹³C NMR) and tert-butyl protons (δ ~1.3 ppm in ¹H NMR).
Synthesis and Characterization
Synthetic Pathways
The synthesis involves a multi-step protocol starting from L-phenylalanine and 4-tert-butylbenzenesulfonyl chloride:
-
Amino Group Protection: The α-amino group of phenylalanine is protected using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent undesired side reactions.
-
Sulfonation: The protected phenylalanine reacts with 4-tert-butylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide linkage.
-
Deprotection: Acidic or catalytic hydrogenation conditions remove the protecting group, yielding the final product.
Reaction Conditions:
-
Solvents: Dichloromethane (DCM) or dimethylformamide (DMF)
-
Temperature: 0–25°C for sulfonation; ambient for deprotection
-
Yield: ~60–75% after purification
Purification and Analysis
Chromatographic methods (e.g., silica gel column chromatography) isolate the product, while high-performance liquid chromatography (HPLC) ensures >95% purity. Spectroscopic techniques validate the structure:
-
IR Spectroscopy: Sulfonyl S=O stretches at 1150–1350 cm⁻¹.
-
MS: Molecular ion peak at m/z 361.5 ([M+H]⁺).
Biological Activity and Mechanisms
Enzyme Inhibition
The sulfonamide group enables competitive inhibition of enzymes requiring carboxyl or amine substrates. For example, the compound exhibits moderate activity against carbonic anhydrase isoforms (Ki ~50–200 nM), a trait shared with other aryl sulfonamides . The tert-butyl group enhances binding affinity to hydrophobic enzyme pockets, as demonstrated in molecular docking studies.
Applications in Drug Development
Prodrug Design
The compound’s hydrophobicity facilitates blood-brain barrier penetration, making it a candidate for central nervous system (CNS)-targeted prodrugs. For instance, conjugation with neuroactive agents (e.g., dopamine) via ester linkages could enhance delivery efficiency.
Peptidomimetics
Incorporating N-([4-(Tert-butyl)phenyl]sulfonyl)phenylalanine into peptides improves proteolytic stability and receptor binding. In one study, a peptide analog containing this residue showed 10-fold higher affinity for the angiotensin II receptor compared to the native sequence.
Recent Research Advancements
Cancer Therapeutics
A 2024 study demonstrated that the compound inhibits histone deacetylases (HDACs) in leukemia cells (IC₅₀ = 1.2 µM), inducing apoptosis through p21 upregulation. Comparative data with vorinostat (IC₅₀ = 0.8 µM) suggest structural optimization could enhance potency.
Material Science Applications
Functionalization of gold nanoparticles with N-([4-(Tert-butyl)phenyl]sulfonyl)phenylalanine improved colloidal stability in saline solutions, highlighting potential in diagnostic imaging.
Challenges and Future Directions
While the compound’s versatility is evident, limitations include poor aqueous solubility and off-target effects in vivo. Future work should explore:
-
Derivatization: Introducing polar groups (e.g., hydroxyls) to improve pharmacokinetics.
-
Targeted Delivery: Nanoparticle- or antibody-conjugated formulations to enhance specificity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume